molecular formula C8H3BrF4O2 B1449636 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid CAS No. 1699741-92-8

5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid

Cat. No. B1449636
M. Wt: 287.01 g/mol
InChI Key: SKRBSHQZFMLXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid is a chemical compound with the CAS Number: 1699741-92-8 . It has a molecular weight of 287.01 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H3BrF4O2/c9-5-1-3 (7 (14)15)6 (10)2-4 (5)8 (11,12)13/h1-2H, (H,14,15) . This indicates the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzoic acid core.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 287.01 . It is a powder at room temperature .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Trifluoromethyl and fluoride groups, like those in 2-fluoro-4-(trifluoromethyl)benzoic acid, have been found to improve the agonistic activity of G protein-coupled receptors . This increased potency results from the halogen bonding interaction of the fluorinated groups and proteins .
  • Drug Development

    • Trifluoromethyl groups are found in many FDA-approved drugs . Over the past 20 years, 19 FDA-approved drugs have been identified that contain the trifluoromethyl group as one of the pharmacophores .
  • Synthesis of Salicylanilide 4-(trifluoromethyl)benzoates

    • Field: Organic Chemistry
    • Summary: 4-(Trifluoromethyl)benzoic acid is used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates .
    • Method: The synthesis involves N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .
    • Results: The specific results or outcomes were not provided in the source .
  • Synthesis of Trifluoromethylpyridines

    • Field: Agrochemical and Pharmaceutical Industries
    • Summary: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
    • Method: The specific methods of application or experimental procedures were not specified in the source .
    • Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
  • Inhibition of Endothelial Lipase (EL) Activity

    • Field: Cardiovascular Disease Treatment
    • Summary: 2-Fluoro-5-(trifluoromethyl)benzoic acid has been implicated in the inhibition of endothelial lipase (EL) activity .
    • Method: The specific methods of application or experimental procedures were not specified in the source .
    • Results: Inhibitors of EL activity are proposed to be efficacious in the treatment of dyslipidemia related cardiovascular disease .
  • Synthesis of TADF Dyes in OLED Applications

    • Field: Organic Electronics
    • Summary: 2-Bromo-5-fluorobenzonitrile, a compound similar to 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid, is used as a precursor for the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes in Organic Light Emitting Diode (OLED) applications .
    • Method: The specific methods of application or experimental procedures were not specified in the source .
    • Results: The specific results or outcomes were not provided in the source .
  • Synthesis of APIs in Anti-tumor and Anti-inflammatory Applications

    • Field: Pharmaceutical Chemistry
    • Summary: 2-Bromo-5-fluorobenzonitrile is also used in the synthesis of Active Pharmaceutical Ingredients (APIs) in anti-tumor and anti-inflammatory applications .
    • Method: The specific methods of application or experimental procedures were not specified in the source .
    • Results: The specific results or outcomes were not provided in the source .
  • FDA-Approved Trifluoromethyl Group-Containing Drugs

    • Field: Pharmaceutical Industry
    • Summary: Trifluoromethyl groups, like those in 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid, are found in many FDA-approved drugs . Over the past 20 years, 19 FDA-approved drugs have been identified that contain the trifluoromethyl group as one of the pharmacophores .
    • Method: The specific methods of application or experimental procedures were not specified in the source .
    • Results: The specific results or outcomes were not provided in the source .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

properties

IUPAC Name

5-bromo-2-fluoro-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O2/c9-5-1-3(7(14)15)6(10)2-4(5)8(11,12)13/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRBSHQZFMLXRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)C(F)(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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